N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO3S/c1-8(2,3)7(10)5-6-9-13(4,11)12/h7,9-10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDLIUTWALSOSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNS(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide typically involves the reaction of 3-hydroxy-4,4-dimethylpentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxy group, forming a corresponding alkane.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alkanes

Substitution: Various substituted sulfonamides

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Studied for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

- N-(3-hydroxy-4,4-dimethylpentyl)-1-(m-tolyl)methanesulfonamide

- N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide (EVT-2581091)

Uniqueness

N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological properties.

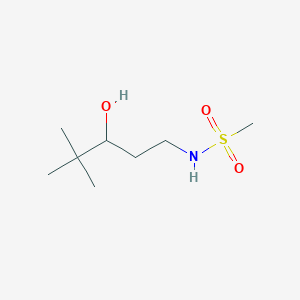

Chemical Structure and Properties

N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide is characterized by its methanesulfonamide group attached to a hydroxy-alkyl chain. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets.

Research indicates that compounds similar to N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide may interact with specific enzymes and receptors involved in critical biological pathways. For instance, studies on sulfonamide derivatives have shown that they can inhibit lipoxygenases (LOXs), which are implicated in inflammatory processes and cancer progression . The inhibition of LOXs could lead to reduced production of inflammatory mediators such as 12-HETE, thereby influencing metabolic and cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. For example, certain synthesized compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide may exhibit similar effects .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 8 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide | TBD | TBD |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. By inhibiting LOX enzymes, it may play a role in reducing inflammation associated with various diseases such as diabetes and cancer. The modulation of platelet aggregation through LOX inhibition further supports its therapeutic potential in cardiovascular diseases .

Case Studies

- Diabetes Management : In a study involving diabetic models, the administration of sulfonamide derivatives led to improved metabolic profiles and reduced inflammatory markers. This suggests that N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide could be beneficial in managing diabetes-related complications .

- Cancer Research : Another case study focused on the effects of LOX inhibitors in cancer cell lines. Results indicated that these inhibitors could reduce cell proliferation and induce apoptosis in tumor cells, highlighting the potential application of N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide in oncology .

Q & A

Q. What are the optimal synthesis conditions for N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide to ensure high yield and purity?

Methodological Answer: Synthesis requires precise control of reaction parameters:

- Temperature : Maintain between 60–80°C to avoid side reactions (e.g., over-oxidation or decomposition) .

- pH : Neutral to slightly basic conditions (pH 7–8) stabilize intermediates and prevent acid-catalyzed degradation .

- Reaction Time : Monitor via TLC or HPLC to terminate the reaction at ~90% conversion, minimizing byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Q. Which analytical techniques are most effective for characterizing the molecular structure of N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm functional groups (e.g., sulfonamide S=O peaks at ~3.1–3.3 ppm for CH3SO2) and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .

- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and sulfonamide (1150–1350 cm⁻¹) groups .

- X-ray Crystallography : Resolve 3D structure if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide?

Methodological Answer:

- DFT Workflow :

- Geometry Optimization : Use B3LYP/6-31G(d) to determine equilibrium geometry .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites .

- UV-Vis Spectra : Simulate using TD-DFT to compare with experimental data (e.g., λmax at ~260 nm for aryl sulfonamides) .

- Software : Gaussian 16 or ORCA with solvent effects (e.g., PCM model for aqueous environments) .

Q. What strategies resolve contradictions in experimental data regarding the biological activity of this compound?

Methodological Answer:

- Dose-Response Curves : Test across a wider concentration range (nM–mM) to identify non-linear effects .

- Binding Assays : Use surface plasmon resonance (SPR) to measure direct interactions with targets (e.g., KD values) .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes for >100 ns to assess stability and binding modes .

- Reproducibility Checks : Validate assays in triplicate across independent labs to rule out batch variability .

Q. How can structure-activity relationship (SAR) studies optimize the enzyme inhibition potential of this sulfonamide derivative?

Methodological Answer:

- Key Modifications :

- Hydroxyl Group : Replace with esters to enhance lipophilicity and blood-brain barrier penetration .

- Alkyl Chains : Vary dimethylpentyl substituents to alter steric effects on enzyme active sites .

- Testing Protocol :

- In Vitro Assays : Measure IC50 against target enzymes (e.g., carbonic anhydrase) .

- Molecular Docking : Use AutoDock Vina to prioritize derivatives with favorable binding energies .

- ADMET Prediction : Apply SwissADME to filter compounds with poor pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.